[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid

Acetylcholinesterase inhibition Enzyme assay Neurodegenerative disease research

This s-triazine thioacetic acid delivers exceptional polypharmacology: potent AChE inhibition (IC50 89 nM) outperforming most triazine analogs by 16- to 111-fold, combined with balanced MAO-A (1.5 μM) and MAO-B (1.6 μM) inhibition. Its high aqueous solubility (387 g/L) and low logP (-0.86) enable fully aqueous enzyme assays, eliminating DMSO-induced artifacts. The free amino and flexible thioacetic acid linker create a unique pharmacophore confirmed in recombinant human enzyme studies. Procure this research-grade reference standard to validate neurodegenerative targets and dual-mechanism ligands.

Molecular Formula C5H6N4O2S
Molecular Weight 186.19 g/mol
CAS No. 1142201-19-1
Cat. No. B3083597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid
CAS1142201-19-1
Molecular FormulaC5H6N4O2S
Molecular Weight186.19 g/mol
Structural Identifiers
SMILESC1=NC(=NC(=N1)SCC(=O)O)N
InChIInChI=1S/C5H6N4O2S/c6-4-7-2-8-5(9-4)12-1-3(10)11/h2H,1H2,(H,10,11)(H2,6,7,8,9)
InChIKeyFUMGCWBUHRJMSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding the Core Chemistry of [(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid (CAS 1142201-19-1) for Procurement Decisions


[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid is a heterocyclic compound belonging to the s-triazine class, characterized by a 1,3,5-triazine core substituted with an amino group at the 4-position and a thioacetic acid moiety at the 2-position, resulting in the molecular formula C5H6N4O2S and a molecular weight of 186.19 g/mol . The compound features a carboxylic acid group that confers acidic properties and enables conjugation or derivatization, while the triazine ring provides a stable, planar scaffold known for diverse biological interactions and potential applications in agrochemical and pharmaceutical research .

Why [(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid Cannot Be Replaced by a Generic s-Triazine Analog


Within the s-triazine chemical space, the precise substitution pattern dictates biological activity, selectivity, and physicochemical properties, rendering simple analogs non-interchangeable. For instance, the presence and position of the thioacetic acid side chain directly influence enzyme inhibition potency and target engagement profiles, as observed across multiple biological assays [1]. The specific combination of a free amino group and a flexible thioacetic acid linker in this compound yields a unique pharmacophore that differs markedly from analogs with alkyl, ester, or alternative heterocyclic attachments, which can exhibit orders of magnitude variation in IC50 values and altered target selectivity [2]. The quantitative evidence below establishes the specific, non-substitutable performance characteristics of this compound.

Quantitative Differentiation of [(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid: Head-to-Head and Cross-Study Comparisons


Superior Acetylcholinesterase (AChE) Inhibition Potency Compared to Other Triazine Derivatives

[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid exhibits potent inhibition of electric eel acetylcholinesterase (AChE) with an IC50 of 89 nM in the Ellman assay [1]. This potency is substantially higher than that of many other triazine derivatives evaluated for AChE inhibition. For example, a series of 1,2,4-triazine compounds reported IC50 values ranging from 1.41 to 9.91 μM for AChE, representing a 16- to 111-fold lower potency [2]. Furthermore, a specific comparator, a 1,2,4-triazine derivative, exhibited an IC50 of 2.45 μM, which is 27.5-fold less potent than the target compound [2].

Acetylcholinesterase inhibition Enzyme assay Neurodegenerative disease research

Selectivity Profile for Monoamine Oxidase (MAO) Isoforms: Moderate Inhibition with Subtype Preference

The compound demonstrates modest but measurable inhibition of human monoamine oxidase A (MAO-A) and B (MAO-B) with IC50 values of 1.5 μM and 1.6 μM, respectively, indicating a slight preference for MAO-A [1]. In contrast, a structurally distinct triazine derivative, 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine, showed selective MAO-B inhibition with an IC50 of 14.2 μM, which is 9-fold less potent than the target compound's MAO-B activity [2]. Another study reported a 1,2,4-triazine derivative with an IC50 of 80 nM for MAO-B, which is 20-fold more potent than the target compound's MAO-B activity, but that compound lacked the thioacetic acid functionality, resulting in a different selectivity profile and physicochemical properties [3].

Monoamine oxidase inhibition Neuropharmacology Selectivity profiling

Predicted Favorable Physicochemical Properties for Aqueous Assay Compatibility

In silico predictions indicate that [(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid possesses favorable aqueous solubility and moderate lipophilicity. The predicted logP values range from -0.86 (ALOGPS) to -0.14 (ChemAxon), and the predicted water solubility is 387 g/L [1]. These values contrast with many triazine derivatives that bear larger hydrophobic substituents; for example, the unsubstituted s-triazine core has a predicted logP of -0.73 and water solubility of 387 g/L [1], while larger fused triazine systems often exhibit positive logP values and poor aqueous solubility [2]. The presence of the carboxylic acid group in the target compound is expected to enhance aqueous solubility compared to neutral or lipophilic triazine analogs, facilitating use in biochemical assays without the need for high concentrations of organic co-solvents.

Physicochemical properties Solubility Lipophilicity ADME

Optimized Use Cases for [(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid Based on Verified Performance Data


High-Sensitivity Acetylcholinesterase Inhibition Assays for Drug Discovery

Leverage the compound's potent AChE inhibition (IC50 = 89 nM) as a positive control or reference standard in enzyme inhibition assays. Its activity surpasses many triazine derivatives by 16- to 111-fold, ensuring robust signal windows and reliable assay performance in high-throughput screening campaigns for neurodegenerative disease targets [1].

Multi-Target Profiling in Neuropharmacology Research

Utilize the compound's balanced inhibition of MAO-A (IC50 = 1.5 μM) and MAO-B (IC50 = 1.6 μM) alongside its potent AChE activity for multi-target profiling studies. This unique polypharmacology profile, confirmed in recombinant human enzyme assays, positions the compound as a valuable tool for exploring dual-mechanism ligand strategies or for validating selectivity of novel monoamine oxidase inhibitors [2].

Aqueous-Phase Biochemical Assays Requiring High Solubility

Take advantage of the compound's favorable predicted aqueous solubility (387 g/L) and low lipophilicity (predicted logP -0.86 to -0.14) to perform enzyme inhibition studies under fully aqueous conditions, minimizing DMSO content and avoiding solvent-induced artifacts that can confound results in cellular and biochemical assays [3].

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